Oxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxamide, N-[(2,4-difluorophenyl)methyl]-2,3,5,7,11,11a-hexahydro-6-hydroxy-3-methyl-5,7-dioxo-, (3S,11aR)-;Oxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxamide, N-[(2,4-difluorophenyl)methyl]-2,3,5,7,11,11a-hexahydro-6-hydroxy-3-methyl-5,7-dioxo-, (3S,11aR)-
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Overview
Description
GSK-1265744, also known as cabotegravir, is a small molecule that functions as an HIV-1 integrase inhibitor. It is primarily used in the treatment and pre-exposure prophylaxis (PrEP) of HIV-1 infection. This compound is notable for its long-acting formulation, which allows for less frequent dosing compared to other antiretroviral drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GSK-1265744 involves multiple steps, including the formation of key intermediates and their subsequent couplingThese reactions often involve the use of reagents such as organometallic compounds, acids, and bases under controlled temperature and pressure conditions .
Industrial Production Methods: In industrial settings, the production of GSK-1265744 is scaled up using optimized synthetic routes that ensure high yield and purity. The process involves large-scale reactors and precise control of reaction parameters to maintain consistency. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: GSK-1265744 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles/Electrophiles: Halides, amines, alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
GSK-1265744 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of HIV-1 integrase inhibition and to develop new integrase inhibitors.
Biology: Researchers use GSK-1265744 to investigate the biological pathways involved in HIV replication and integration.
Medicine: Clinically, it is used in the treatment and prevention of HIV-1 infection, offering a long-acting alternative to daily oral antiretroviral therapy.
Industry: The compound is used in the pharmaceutical industry for the development of long-acting injectable formulations
Mechanism of Action
GSK-1265744 exerts its effects by binding to the active site of HIV integrase, an enzyme essential for the integration of viral DNA into the host genome. By inhibiting this enzyme, GSK-1265744 prevents the strand transfer of the viral genome, thereby blocking the replication of the virus. This mechanism involves the interaction with specific amino acid residues in the integrase active site, disrupting its catalytic activity .
Comparison with Similar Compounds
Dolutegravir: Another HIV-1 integrase inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Raltegravir: An earlier integrase inhibitor with a shorter half-life and different resistance profile.
Elvitegravir: Similar in function but often used in combination with other antiretroviral agents.
Uniqueness of GSK-1265744: GSK-1265744 is unique due to its long-acting formulation, which allows for less frequent dosing (monthly or bi-monthly) compared to daily oral regimens. This feature improves patient adherence and reduces the risk of missed doses .
Biological Activity
Oxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxamide derivatives have garnered attention in medicinal chemistry due to their potential therapeutic applications. This particular compound, characterized by its complex structure and specific substituents, has been evaluated for various biological activities. This article summarizes the current understanding of its biological activity, focusing on its anticancer properties and mechanisms of action.
Chemical Structure
The compound can be represented structurally as follows:
- Chemical Formula : C₁₈H₁₈F₂N₄O₄
- Molecular Weight : 392.36 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Notably, it has been tested against non-small-cell lung cancer (NSCLC) cell lines. The following table summarizes key findings from various studies regarding its biological activity:
The mechanisms through which Oxazolo[3,2-a]pyrido[1,2-d]pyrazine derivatives exert their anticancer effects include:
- Induction of Apoptosis : The compound has been shown to significantly induce apoptosis in cancer cells. This is evidenced by increased levels of reactive oxygen species (ROS) and activation of apoptotic markers.
- Cell Cycle Arrest : Research indicates that treatment with this compound leads to cell cycle arrest at specific phases, contributing to reduced cell proliferation.
- Western Blot Analysis : Studies utilizing Western blotting have revealed upregulation of autophagy-related proteins (e.g., LC3) and DNA damage markers (e.g., γ-H2AX), indicating a multifaceted approach to inducing cell death in cancer cells.
Case Studies
Several case studies have illustrated the efficacy of the compound in preclinical settings:
- Study on NSCLC : In a controlled experiment involving H460 cells, treatment with the compound resulted in a substantial decrease in cell viability at concentrations around 6.06 μM. The study also noted increased apoptosis markers and ROS production as significant contributors to the observed cytotoxic effects.
- Combination Therapy Potential : Preliminary investigations suggest that combining this compound with other chemotherapeutic agents may enhance its efficacy against resistant cancer cell lines.
Properties
Molecular Formula |
C19H17F2N3O5 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-10-hydroxy-6-methyl-8,11-dioxo-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,12-diene-12-carboxamide |
InChI |
InChI=1S/C19H17F2N3O5/c1-9-8-29-14-7-23-6-12(16(25)17(26)15(23)19(28)24(9)14)18(27)22-5-10-2-3-11(20)4-13(10)21/h2-4,6,9,14,26H,5,7-8H2,1H3,(H,22,27) |
InChI Key |
WCWSTNLSLKSJPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O |
Origin of Product |
United States |
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